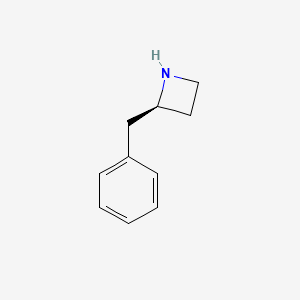
(R)-2-Benzylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Benzylazetidine is a chiral azetidine derivative characterized by a benzyl group attached to the nitrogen atom of the azetidine ring Azetidines are four-membered nitrogen-containing heterocycles, and the ®-2-Benzylazetidine is the enantiomer with the R-configuration at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzylazetidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available azetidine or its derivatives.
Benzylation: The azetidine is subjected to benzylation using benzyl halides (e.g., benzyl bromide) in the presence of a base such as sodium hydride or potassium carbonate.
Chiral Resolution: The racemic mixture of 2-Benzylazetidine can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production of ®-2-Benzylazetidine may involve:
Large-Scale Benzylation: Utilizing continuous flow reactors for the benzylation step to ensure consistent product quality and yield.
Enzymatic Resolution: Employing enzymes such as lipases for the enantioselective hydrolysis of esters derived from racemic 2-Benzylazetidine.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Benzylazetidine undergoes various chemical reactions, including:
Oxidation: Oxidation of the benzyl group to form benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the azetidine ring to form the corresponding amine.
Substitution: Nucleophilic substitution reactions at the benzyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine or substituted azetidines.
Substitution: Various substituted benzyl or azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Benzylazetidine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: Employed as a chiral auxiliary or ligand in asymmetric synthesis.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-Benzylazetidine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels that are involved in the biological activity of the compound.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Benzylazetidine: The enantiomer of ®-2-Benzylazetidine with similar chemical properties but different biological activity.
N-Benzylazetidine: A non-chiral analog with a benzyl group attached to the nitrogen atom.
2-Phenylazetidine: A structurally related compound with a phenyl group instead of a benzyl group.
Uniqueness
®-2-Benzylazetidine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and reactivity in asymmetric synthesis.
Eigenschaften
Molekularformel |
C10H13N |
|---|---|
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
(2R)-2-benzylazetidine |
InChI |
InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-10-6-7-11-10/h1-5,10-11H,6-8H2/t10-/m0/s1 |
InChI-Schlüssel |
QACCZSKNXCZIRW-JTQLQIEISA-N |
Isomerische SMILES |
C1CN[C@@H]1CC2=CC=CC=C2 |
Kanonische SMILES |
C1CNC1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13339785.png)

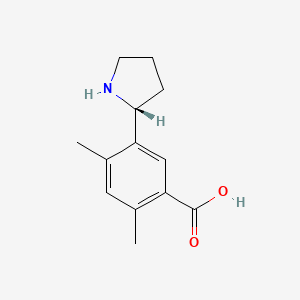
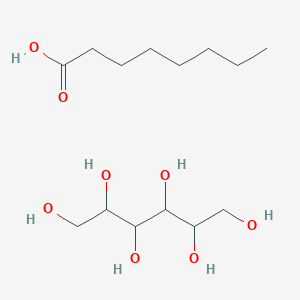
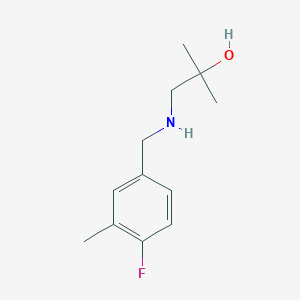
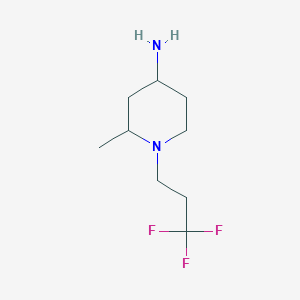
![4-chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13339827.png)
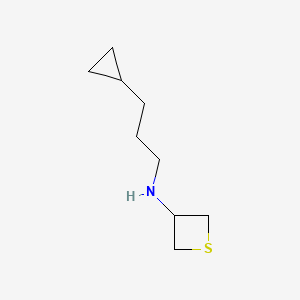


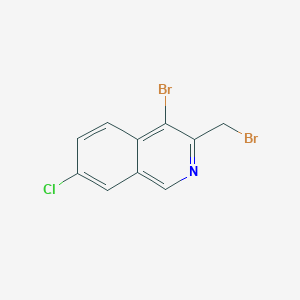
![2-Methyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B13339865.png)
